molecular formula C18H20BrN3O4S B298053 N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide

Numéro de catalogue B298053
Poids moléculaire: 454.3 g/mol
Clé InChI: SMPJSQFSSYLHGE-RGVLZGJSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide, also known as BB-94, is a synthetic compound that belongs to the family of hydroxamic acid-based matrix metalloproteinase (MMP) inhibitors. MMPs are zinc-dependent endopeptidases that play a crucial role in the remodeling of extracellular matrix (ECM) components such as collagen, elastin, and proteoglycans. MMPs are involved in various physiological and pathological processes such as wound healing, angiogenesis, cancer invasion, and metastasis. BB-94 is a potent inhibitor of MMPs and has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide inhibits the activity of MMPs by binding to the active site of the enzyme and preventing the cleavage of ECM components. MMPs are involved in the degradation of ECM components and the remodeling of tissues. The inhibition of MMPs by N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide prevents the degradation of ECM components and the subsequent invasion and metastasis of cancer cells. In addition, the inhibition of MMPs by N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide reduces joint destruction and inflammation in arthritis by preventing the degradation of cartilage and bone tissue.
Biochemical and Physiological Effects
N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects. N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide inhibits the activity of MMPs and prevents the degradation of ECM components. This leads to the prevention of tumor invasion and metastasis, reduction of joint destruction and inflammation in arthritis, and reduction of atherosclerotic plaque formation and improvement of vascular function in cardiovascular diseases. N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has several advantages for lab experiments. It is a potent inhibitor of MMPs and can be used to study the role of MMPs in various physiological and pathological processes. N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been extensively studied and its mechanism of action is well understood. However, N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide also has some limitations for lab experiments. It is a hydroxamic acid-based inhibitor and can interfere with other enzymes that have a similar active site. N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide also has poor solubility in water, which can affect its bioavailability and efficacy.

Orientations Futures

There are several future directions for the study of N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide. One direction is the development of more potent and selective MMP inhibitors that can be used for the treatment of cancer, arthritis, and cardiovascular diseases. Another direction is the study of the role of MMPs in other diseases such as neurodegenerative diseases and fibrosis. In addition, the combination of MMP inhibitors with other therapies such as chemotherapy and radiotherapy can be explored for the treatment of cancer. The use of MMP inhibitors as diagnostic tools for the detection of cancer and other diseases can also be investigated.

Méthodes De Synthèse

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide can be synthesized by the reaction of 2-bromobenzaldehyde with hydrazine hydrate to form 2-(2-bromobenzylidene)hydrazine. The reaction of 2-(2-bromobenzylidene)hydrazine with ethyl 2-oxo-2-(2-methoxy-5-methylphenyl)acetate in the presence of sodium methoxide yields N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide.

Applications De Recherche Scientifique

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, arthritis, and cardiovascular diseases. The inhibition of MMPs by N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been shown to prevent tumor invasion and metastasis in various cancer models. N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has also been shown to reduce joint destruction and inflammation in animal models of arthritis. In addition, N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide has been shown to reduce atherosclerotic plaque formation and improve vascular function in animal models of cardiovascular diseases.

Propriétés

Nom du produit

N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)methanesulfonamide

Formule moléculaire

C18H20BrN3O4S

Poids moléculaire

454.3 g/mol

Nom IUPAC

N-[(E)-(2-bromophenyl)methylideneamino]-2-(2-methoxy-5-methyl-N-methylsulfonylanilino)acetamide

InChI

InChI=1S/C18H20BrN3O4S/c1-13-8-9-17(26-2)16(10-13)22(27(3,24)25)12-18(23)21-20-11-14-6-4-5-7-15(14)19/h4-11H,12H2,1-3H3,(H,21,23)/b20-11+

Clé InChI

SMPJSQFSSYLHGE-RGVLZGJSSA-N

SMILES isomérique

CC1=CC(=C(C=C1)OC)N(CC(=O)N/N=C/C2=CC=CC=C2Br)S(=O)(=O)C

SMILES

CC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=CC=CC=C2Br)S(=O)(=O)C

SMILES canonique

CC1=CC(=C(C=C1)OC)N(CC(=O)NN=CC2=CC=CC=C2Br)S(=O)(=O)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.